6-chloro-2-methylpyridazin-3(2H)-one 6-chloro-2-methylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 10071-38-2
VCID: VC3716840
InChI: InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
SMILES: CN1C(=O)C=CC(=N1)Cl
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol

6-chloro-2-methylpyridazin-3(2H)-one

CAS No.: 10071-38-2

Cat. No.: VC3716840

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-methylpyridazin-3(2H)-one - 10071-38-2

Specification

CAS No. 10071-38-2
Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
IUPAC Name 6-chloro-2-methylpyridazin-3-one
Standard InChI InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
Standard InChI Key IMBNTYIRTCQBRJ-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)Cl
Canonical SMILES CN1C(=O)C=CC(=N1)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Chloro-2-methylpyridazin-3(2H)-one features a pyridazine ring with two adjacent nitrogen atoms at positions 1 and 2. The defining structural elements include:

  • A chlorine substituent at position 6

  • A methyl group attached to the nitrogen at position 2

  • A carbonyl group at position 3, creating the pyridazinone structure

  • The "2H" designation indicating that the nitrogen at position 2 is hydrogenated

This structure differs from the more commonly studied 6-chloro-4-methylpyridazin-3(2H)-one, where the methyl group is attached to the carbon at position 4 rather than to the nitrogen at position 2 .

Physical and Chemical Properties

Based on structural similarities to the 4-methyl isomer and general pyridazinone properties, the following physical and chemical characteristics can be anticipated:

PropertyExpected Value/CharacteristicNotes
Molecular FormulaC₅H₅ClN₂OSame as the 4-methyl isomer
Molecular WeightApproximately 144.56 g/molCalculated from formula
Physical StateLikely crystalline solidBased on similar pyridazinones
SolubilityLikely soluble in polar organic solventsExtrapolated from related compounds
ReactivityReactive at the chlorine positionCommon for chloropyridazinones

The presence of the methyl group on the nitrogen at position 2 rather than at carbon position 4 would likely affect the compound's electronic distribution, potentially altering its reactivity profile and biological interactions compared to the 4-methyl isomer.

Synthesis Methods

Related Synthetic Procedures

The synthesis of related compounds provides insights into potential methodologies. For example, 3-chloro-6-(2-hydroxyphenyl)pyridazine can be prepared from 6-(2-hydroxyphenyl)-3(2H)-pyridazinone using phosphorus oxychloride and a disubstituted formamide in a one-step process :

  • The reaction typically involves adding the pyridazinone to a cold mixture of phosphorus oxychloride and dimethylformamide

  • The mixture is then heated to 75-90°C for 4-5 hours

  • The product is isolated by cooling the reaction mixture, quenching in cold water (below 40°C), and filtering

Similar approaches might be adaptable for the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one with appropriate modifications to account for the N-methyl group.

Applications in Research and Industry

Synthetic Chemistry Applications

Chlorinated pyridazinones like 6-chloro-2-methylpyridazin-3(2H)-one serve as valuable intermediates in organic synthesis. The chlorine atom provides a reactive site for nucleophilic substitution reactions, enabling the creation of more complex molecules. Potential applications include:

  • Building blocks for larger heterocyclic systems

  • Substrates for cross-coupling reactions

  • Precursors for the introduction of various functional groups through substitution of the chlorine

The N-methyl group at position 2 would be expected to influence the electronic properties of the molecule differently than a methyl at position 4, potentially affecting its reactivity and utility in certain synthetic transformations.

Industrial Applications

Based on the properties of similar pyridazinone compounds, potential industrial applications may include:

  • Agricultural chemicals, including herbicides and plant growth regulators

  • Speciality chemicals for material science applications

  • Components in dye chemistry

  • Catalysts for specific chemical transformations

Biological Activity

Biological ActivityPotential MechanismResearch Status
Enzyme InhibitionBinding to enzyme active sitesHypothetical for 2-methyl isomer
AntimicrobialCell wall or protein synthesis disruptionExtrapolated from related compounds
Anti-inflammatoryModulation of inflammatory pathwaysWould require specific testing
Receptor InteractionsBinding to specific cellular receptorsStructure-dependent, needs verification

The search results mention that the 4-methyl isomer may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The 2-methyl isomer would likely have a different binding profile due to the altered position of the methyl group.

Structure-Activity Relationships

The position of substituents in pyridazinones can significantly affect their biological activity. The methyl group at position 2 (on nitrogen) rather than position 4 (on carbon) would create different:

  • Electronic distribution across the molecule

  • Steric effects that influence receptor or enzyme binding

  • Metabolic stability and pharmacokinetic properties

  • Hydrogen bonding patterns

These differences would likely result in distinct biological activity profiles between the 2-methyl and 4-methyl isomers.

Comparison with Related Compounds

Structural Analogs

CompoundKey Structural DifferenceExpected Impact on Properties
6-Chloro-4-methylpyridazin-3(2H)-oneMethyl at C-4 instead of N-2Different electronic distribution and reactivity
6-Chloropyridazin-3(2H)-oneNo methyl groupReduced steric hindrance, different hydrogen bonding
2-Methylpyridazin-3(2H)-oneNo chlorine at C-6Reduced reactivity for substitution reactions
3-Chloro-6-(2-hydroxyphenyl)pyridazineDifferent substitution patternDifferent applications in pharmaceutical synthesis

The search results specifically note that the presence of both chlorine and methyl groups influences reactivity and potential applications of pyridazinone compounds.

ParameterSpecification
CAS Number1834-27-1
Typical Purity95-99%
FormCrystalline solid
Typical Quantities250 mg to 25 g
Delivery Timeframe1-2 weeks (as of April 2025)

Similar commercial parameters might apply to the 2-methyl isomer, though specific availability would need to be confirmed with chemical suppliers.

Research Case Studies

Antimicrobial Activity Investigations

Studies evaluating the antimicrobial efficacy of related pyridazinone compounds have demonstrated significant inhibition zones against several bacterial strains, suggesting potential as lead compounds for antibiotic development. The specific antimicrobial profile of the 2-methyl isomer would require dedicated experimental evaluation.

Future Research Directions

Synthesis Optimization

Developing efficient and scalable synthesis methods specifically for 6-chloro-2-methylpyridazin-3(2H)-one represents an important research direction. This would involve:

  • Optimizing reaction conditions for selective N-methylation

  • Exploring green chemistry approaches to reduce environmental impact

  • Developing one-pot synthesis methods to improve efficiency

Biological Evaluation

Comprehensive studies to elucidate the biological activity profile of 6-chloro-2-methylpyridazin-3(2H)-one would be valuable, including:

  • Screening against various enzyme targets and receptor systems

  • Antimicrobial and antifungal testing

  • Anti-inflammatory and analgesic evaluations

  • Structure-activity relationship studies comparing 2-methyl and 4-methyl isomers

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